2-Methoxy-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]-6-nitrophenol
Overview
Description
2-Methoxy-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]-6-nitrophenol is a complex organic compound with a unique structure that includes a methoxy group, a nitrophenol group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]-6-nitrophenol typically involves multiple steps, including the formation of the nitrophenol core, the introduction of the methoxy group, and the attachment of the pyridine moiety. Common synthetic routes may involve:
Nitration: Introduction of the nitro group to the phenol ring.
Methoxylation: Addition of the methoxy group to the phenol ring.
Aminomethylation: Attachment of the methyl(2-pyridin-2-ylethyl)amino group to the phenol ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and methoxylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenols.
Scientific Research Applications
2-Methoxy-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]-6-nitrophenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]-6-nitrophenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various physiological functions.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylpyridine: A simpler compound with a similar methoxy and pyridine structure.
2-Methoxypyridine: Contains a methoxy group attached to a pyridine ring.
2-Methoxy-6-methyl-4-[(pyridin-2-ylamino)methyl]phenol: A closely related compound with a similar structure.
Uniqueness
2-Methoxy-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]-6-nitrophenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-methoxy-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]-6-nitrophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-18(8-6-13-5-3-4-7-17-13)11-12-9-14(19(21)22)16(20)15(10-12)23-2/h3-5,7,9-10,20H,6,8,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLOLXABCNIHCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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